molecular formula Ag4O7P2 B079796 Tetrasilver pyrophosphate CAS No. 13465-97-9

Tetrasilver pyrophosphate

Cat. No.: B079796
CAS No.: 13465-97-9
M. Wt: 605.42 g/mol
InChI Key: VPKAOUKDMHJLAY-UHFFFAOYSA-J
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Description

Tetrasilver pyrophosphate is an inorganic compound with the chemical formula Ag₄P₂O₇. It is composed of four silver ions and one pyrophosphate anion. This compound is known for its antimicrobial properties and has been studied for various applications in medicine and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetrasilver pyrophosphate can be synthesized through a reaction between silver nitrate (AgNO₃) and sodium pyrophosphate (Na₄P₂O₇) in an aqueous solution. The reaction typically proceeds as follows: [ 4AgNO₃ + Na₄P₂O₇ \rightarrow Ag₄P₂O₇ + 4NaNO₃ ]

Industrial Production Methods: In an industrial setting, the synthesis of this compound involves the controlled mixing of silver nitrate and sodium pyrophosphate under specific temperature and pH conditions to ensure the formation of the desired product. The resulting precipitate is then filtered, washed, and dried to obtain pure this compound.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the silver ions are oxidized to higher oxidation states.

    Reduction: The compound can also be reduced, leading to the formation of elemental silver and other by-products.

    Substitution: In certain conditions, the pyrophosphate anion can be substituted by other anions, altering the compound’s properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and hydrazine (N₂H₄) are often used.

    Substitution: Various anions like chloride (Cl⁻) or sulfate (SO₄²⁻) can be introduced to facilitate substitution reactions.

Major Products Formed:

    Oxidation: Silver oxide (Ag₂O) and other silver compounds.

    Reduction: Elemental silver (Ag) and pyrophosphate derivatives.

    Substitution: New silver salts with different anions.

Scientific Research Applications

Tetrasilver pyrophosphate has been extensively studied for its antimicrobial properties, making it a valuable compound in various fields:

    Chemistry: Used as a catalyst in certain chemical reactions.

    Biology: Investigated for its potential to inhibit microbial growth in biological systems.

    Medicine: Explored for its use in wound dressings, coatings for medical devices, and as an antimicrobial agent in various formulations.

    Industry: Utilized in water treatment processes and as a preservative in certain products.

Mechanism of Action

The antimicrobial activity of tetrasilver pyrophosphate is primarily due to the release of silver ions (Ag⁺), which interact with microbial cell membranes and proteins, leading to cell death. The pyrophosphate anion helps stabilize the silver ions, enhancing their efficacy. The molecular targets include bacterial cell walls, membranes, and intracellular components, disrupting vital processes and leading to microbial inhibition.

Comparison with Similar Compounds

    Silver Nitrate (AgNO₃): A widely used antimicrobial agent with similar properties but different chemical composition.

    Silver Sulfadiazine (AgSD): Commonly used in burn treatments for its antimicrobial properties.

    Silver Oxide (Ag₂O): Another silver-based compound with antimicrobial activity.

Uniqueness: Tetrasilver pyrophosphate is unique due to its combination of silver ions and pyrophosphate anion, providing a stable and effective antimicrobial agent. Its ability to release silver ions in a controlled manner makes it particularly useful in applications requiring sustained antimicrobial activity.

Properties

IUPAC Name

tetrasilver;phosphonato phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4Ag.H4O7P2/c;;;;1-8(2,3)7-9(4,5)6/h;;;;(H2,1,2,3)(H2,4,5,6)/q4*+1;/p-4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPKAOUKDMHJLAY-UHFFFAOYSA-J
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]P(=O)([O-])OP(=O)([O-])[O-].[Ag+].[Ag+].[Ag+].[Ag+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Ag4O7P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30889608
Record name Diphosphoric acid, silver(1+) salt (1:4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30889608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

605.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13465-97-9
Record name Diphosphoric acid, silver(1+) salt (1:4)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013465979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diphosphoric acid, silver(1+) salt (1:4)
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Diphosphoric acid, silver(1+) salt (1:4)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30889608
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrasilver pyrophosphate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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